molecular formula C9H10BrNO2 B7977806 2-Bromo-6-(dimethylamino)benzoic acid

2-Bromo-6-(dimethylamino)benzoic acid

Cat. No.: B7977806
M. Wt: 244.08 g/mol
InChI Key: RKVUXNQZZKBYKT-UHFFFAOYSA-N
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Description

2-Bromo-6-(dimethylamino)benzoic acid (CAS: [1280786-55-1], as per and ) is a brominated aromatic carboxylic acid featuring a dimethylamino substituent at the 6-position and a bromine atom at the 2-position of the benzene ring. This compound is structurally distinct due to the electron-donating dimethylamino group (-N(CH₃)₂) and the electron-withdrawing bromine atom, which collectively influence its physicochemical properties and reactivity.

Properties

IUPAC Name

2-bromo-6-(dimethylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-11(2)7-5-3-4-6(10)8(7)9(12)13/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVUXNQZZKBYKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=CC=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) CAS Number Key Differences vs. Target Compound
2-Bromo-6-(dimethylamino)benzoic acid Br (2), -N(CH₃)₂ (6), -COOH (1) 274.11 Not reported [1280786-55-1] Reference compound
m-(Dimethylamino)benzoic acid -N(CH₃)₂ (3), -COOH (1) 165.18 150–153 [99-64-9] Lacks Br; dimethylamino at meta
p-(Dimethylamino)benzoic acid -N(CH₃)₂ (4), -COOH (1) 165.18 238–242 [619-84-1] Lacks Br; dimethylamino at para
2-Amino-5-bromo-3-methylbenzoic acid Br (5), -NH₂ (2), -CH₃ (3) 244.06 Not reported [20776-50-5] Amino instead of dimethylamino; Br at 5
2-Bromo-6-iodo-benzoic acid Br (2), I (6), -COOH (1) 326.92 Not reported [1022128-96-6] Iodo substituent instead of dimethylamino

Key Observations:

Substituent Effects: The dimethylamino group in the target compound enhances electron density at the benzene ring compared to non-aminated analogues (e.g., 2-Bromo-6-iodo-benzoic acid), influencing nucleophilic aromatic substitution reactivity .

Physicochemical Properties: Melting points of dimethylamino-substituted benzoic acids vary significantly with substituent position: m-isomer (150–153°C) vs. p-isomer (238–242°C) . The bromo substituent in the target compound likely increases molecular weight and reduces melting point relative to these analogues.

Table 2: Reactivity in Cross-Coupling Reactions

Compound Reaction Type Catalyst System Key Products Reference
2-Amino-6-bromobenzoic acid Suzuki-Miyaura Pd, boronic acid Quinazolin-4(3H)-ones (3i-3m)
2-Bromo-6-iodo-benzoic acid Sonogashira Pd/Cu, terminal alkyne Alkynylated derivatives
Target Compound (Theoretical) Suzuki/Sonogashira Pd-based systems Aryl-coupled benzoic acids N/A

Key Findings:

  • The amino and bromo groups in 2-Amino-6-bromobenzoic acid facilitate cyclization and cross-coupling to yield bioactive quinazolinones . The dimethylamino group in the target compound may enhance electron donation, accelerating oxidative addition steps in Pd-catalyzed reactions compared to non-aminated analogues.
  • Halogen substituents (Br vs. I) influence reactivity: Iodo derivatives typically exhibit faster coupling in Sonogashira reactions due to weaker C–I bonds .

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